![molecular formula C₂₂H₃₆O₁₀ B1140604 Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside CAS No. 128299-96-7](/img/structure/B1140604.png)
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside
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Description
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a chemical compound that has been widely used in scientific research. It is a non-ionic detergent that is commonly used to solubilize membrane proteins. This compound has a unique structure that allows it to interact with hydrophobic regions of proteins, making it an effective tool for studying membrane proteins.
Scientific Research Applications
Augmentation of Protein Solubility
This compound plays a significant role in the augmentation of protein solubility . By improving protein solubility, it aids in the study of protein structure and function, which is crucial in various fields of biological and medical research .
Protein Folding
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is also used in the process of protein folding . Proper protein folding is essential for the biological function of proteins. Misfolded proteins can lead to several diseases, including neurodegenerative disorders .
Protein Crystallization
This compound is used in protein crystallization . Protein crystals are necessary for X-ray crystallography, a method used to determine the atomic and molecular structure of a crystal .
Deacylation Studies
The compound is used in the study of deacylation of glucose, galactose, and mannose pentaacetates . Understanding these processes can provide insights into the chemical behavior of these sugars and their derivatives .
Anomeric Effect Studies
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is used in the study of the anomeric effect during deacetylation and dealkylation . This effect is a key concept in carbohydrate chemistry .
Drug Delivery Systems
Due to its exceptional characteristics and impeccable biocompatibility, this compound is an excellent candidate for use within the realm of drug delivery systems . It can be used to design and develop more effective and targeted drug delivery mechanisms .
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-LXHROKJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside |
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